Citric acid, manganese sodium salt

Description

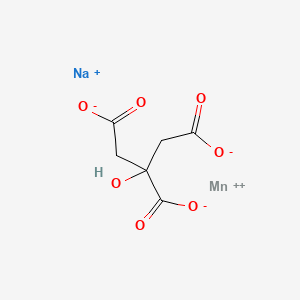

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85169-06-8 |

|---|---|

Molecular Formula |

C6H5MnNaO7 |

Molecular Weight |

267.03 g/mol |

IUPAC Name |

sodium;2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) |

InChI |

InChI=1S/C6H8O7.Mn.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |

InChI Key |

BQMLPXZJPMHRIH-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Mn+2] |

Origin of Product |

United States |

Thermodynamic Investigations of Manganese Citrate Complexation

Quantitative Determination of Formation Constants (Stability Constants)

The stability of a metal-ligand complex in solution is quantitatively expressed by its formation constant (K), also known as the stability constant. A higher formation constant indicates a more stable complex. For the manganese-citrate system, various species can exist depending on the stoichiometry and the protonation state of the citrate (B86180) ligand.

Citrate is a polyprotic acid and can exist in different protonated forms in solution. It can form strong and stable complexes with manganese(II) ions. researchgate.netresearchgate.net The complex formation is often studied using techniques like potentiometry and spectrophotometry. researchgate.netresearchgate.net For instance, spectrophotometrical methods like the Ostromisslensky-Job's method of continuous variations can be used to determine the composition of stable complexes in solution by observing changes in absorbance. researchgate.net

Studies have identified several manganese-citrate species. At a slightly acidic pH of 4.5, citrate can bind to Mn(II) as a tridentate ligand, utilizing its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups to form complexes. researchgate.net Research has also identified mononuclear manganese citrate complexes in aqueous solutions near physiological pH, such as (NH₄)₄[Mn(II)(C₆H₅O₇)₂] and (NH₄)₅[Mn(III)(C₆H₄O₇)₂]·2H₂O. nih.govucy.ac.cy In the Mn(II) complex, the citrate ligand is triply deprotonated, while in the Mn(III) complex, it is fully deprotonated. nih.gov

The stability of these complexes is significant. Isothermal titration calorimetry (ITC) has been used to determine the stoichiometry and formation constants for Mn²⁺-citrate complexes at pH 6 and 298.15 K. researchgate.net The logarithm of the formation constant (log K) for the 1:1 manganese-citrate complex was determined to be 4.11 under these conditions. researchgate.net Potentiometric titrations have also been employed to determine the stability constants for 1:1 binary complexes of citric acid with various metal ions, including Mn²⁺. researchgate.net

The stability can also be expressed as a conditional stability constant, such as the pMn value, which is the negative logarithm of the free Mn²⁺ concentration at specific conditions (e.g., pH 7.4, with total metal and ligand concentrations of 10⁻⁵ M each). academie-sciences.fr This value is particularly useful for comparing complex stability under physiologically relevant conditions. academie-sciences.fr

Table 1: Formation Constant for Mn²⁺-Citrate Complex

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| log K | 4.11 (± 0.09) | pH 6 (Mes buffer), 298.15 K, Ionic Strength = 100 mM NaClO₄ | researchgate.net |

Calorimetric Analysis of Binding Energetics (e.g., Isothermal Titration Calorimetry)

Calorimetry is a powerful technique for directly measuring the heat changes associated with chemical reactions, providing deep insights into the thermodynamics of complex formation. Isothermal titration calorimetry (ITC) is a particularly valuable method as it can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. wikipedia.orgyoutube.com

In a typical ITC experiment for the manganese-citrate system, a solution of a manganese salt is titrated into a solution containing sodium citrate in a sample cell, which is kept at a constant temperature. researchgate.netyoutube.com The instrument measures the minute amounts of heat released (exothermic reaction) or absorbed (endothermic reaction) with each injection. wikipedia.orgyoutube.com The resulting data, a plot of heat change versus the molar ratio of the reactants, can be analyzed to extract the thermodynamic parameters of the interaction. researchgate.netyoutube.com

Calorimetric studies on the interaction between Mn²⁺ and citrate ions at pH 6 and 298.15 K have shown that the complex formation is an endothermic process. researchgate.net This means that heat is absorbed from the surroundings when the complex forms. The positive enthalpy change indicates that the binding is not driven by the formation of strong, energetically favorable bonds alone. researchgate.net Such direct calorimetric measurements are crucial for constructing a complete thermodynamic profile of the binding event. nih.gov

Calculation of Standard Gibbs Free Energy, Enthalpy, and Entropy of Complex Formation

From the data obtained through techniques like ITC, it is possible to calculate the fundamental thermodynamic parameters that govern the spontaneity and nature of the complexation reaction: the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are related by the fundamental equation of thermodynamics:

ΔG° = ΔH° - TΔS°

The standard Gibbs free energy change (ΔG°) indicates the spontaneity of the reaction. A negative ΔG° signifies a spontaneous process. It can be calculated directly from the formation constant (K) determined in potentiometric or calorimetric experiments:

ΔG° = -RTlnK

where R is the gas constant and T is the absolute temperature.

The standard enthalpy change (ΔH°) represents the heat absorbed or released during the complex formation at constant pressure. As mentioned, ITC directly measures this value. wikipedia.org For the Mn²⁺-citrate complex, the reaction is endothermic, with a positive ΔH°. researchgate.net

Table 2: Thermodynamic Parameters for Mn²⁺-Citrate Complex Formation

| Thermodynamic Parameter | Value | Units | Reference |

|---|---|---|---|

| ΔG° | -23.5 (± 0.5) | kJ/mol | researchgate.net |

| ΔH° | 10.5 (± 0.2) | kJ/mol | researchgate.net |

| TΔS° | 34.0 | kJ/mol | researchgate.net |

Influence of Environmental Variables (pH, Ionic Strength, Temperature) on Thermodynamic Parameters

The thermodynamic parameters of manganese-citrate complexation are not constant but are significantly influenced by environmental conditions such as pH, ionic strength, and temperature.

pH: The pH of the solution is a critical factor because citric acid is a polyprotic acid and its degree of protonation is pH-dependent. researchgate.net The charge and coordinating ability of the citrate molecule change as protons are lost with increasing pH. This directly affects the stability and structure of the resulting manganese complexes. researchgate.net For example, different complex species are known to form at slightly acidic pH (e.g., 4.5) compared to neutral or slightly alkaline pH (7.0-8.0). researchgate.netresearchgate.net Changes in pH can alter the electrostatic interactions involved in binding, which in turn affects the enthalpy and entropy of the reaction. nih.govnih.gov

Ionic Strength: The ionic strength of the medium influences the activity of the ions in solution. Changes in ionic strength primarily affect electrostatic interactions. nih.gov For the binding of charged species like the manganese ion and the citrate anion, increasing ionic strength can shield the electrostatic attraction, potentially leading to a decrease in the binding affinity. This effect is reflected in the thermodynamic parameters, particularly the entropy term, as the organization of solvent and counter-ions around the interacting species is altered. nih.gov

Temperature: Temperature directly impacts the Gibbs free energy equation (ΔG° = ΔH° - TΔS°). The stability of the complex (related to ΔG°) will vary with temperature, and the direction of this change depends on the signs of ΔH° and ΔS°. For an endothermic reaction like manganese-citrate formation, an increase in temperature will make the TΔS° term more dominant, leading to a more negative ΔG° and thus a higher formation constant. researchgate.net Calorimetric studies at different temperatures allow for the determination of the heat capacity change (ΔCp) of the reaction, providing further insight into the structural and hydration changes upon complexation. nih.gov

Computational Chemistry Approaches for Predicting Complex Stability and Binding Modes

In addition to experimental methods, computational chemistry provides powerful tools to investigate and predict the properties of manganese-citrate complexes. These theoretical approaches can complement experimental data and offer insights at an atomic level that are otherwise difficult to obtain.

Quantum Chemical Calculations: Methods like Hartree-Fock (HF) have been used to perform quantum chemical calculations on manganese-citrate complexes. researchgate.net These calculations can optimize the geometry of the complex, predict its structure, and examine its electronic properties. researchgate.net By modeling the complex in the gas phase or with solvent effects, it's possible to understand the nature of the bonding between manganese and the citrate ligand.

Advanced Analytical Methodologies for Complex Characterization

Electrospray Mass Spectrometry (ESI-MS) for Solution-Phase Stoichiometry and Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the stoichiometry and molecular weight of metal-citrate complexes in solution. nih.gov This soft ionization technique allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying labile inorganic compounds. chemrxiv.org

In the analysis of manganese citrate (B86180) complexes, ESI-MS can identify various species present in solution, revealing different metal-to-ligand ratios. nih.govresearchgate.net The resulting mass spectrum displays a series of peaks, each corresponding to an ion with a specific mass-to-charge ratio (m/z). By analyzing the m/z values of successive ions, the molecular weight of the complex can be accurately determined. uab.eduucsf.edu

For instance, studies have explored the collision-induced dissociation of precursor ions with various metal-to-citrate stoichiometries for manganese citrate. nih.gov High selectivity for Mn(II)-citrate has been achieved, even in the presence of isobaric ions like Fe(III)-citrate. nih.gov The sensitivity of ESI-MS is sufficient for the determination of manganese citrate in standard solutions and extracts. nih.gov This technique provides complementary data for quality control when used alongside separation methods with element-selective detection. nih.gov

Table 1: ESI-MS Data for Manganese Citrate Complex Analysis

| Parameter | Description | Finding |

|---|---|---|

| Technique | Electrospray Ionization - Selected Reaction Monitoring (ESI-SRM) | Explored for the detection of metal-citrate complexes, particularly Mn-citrate. nih.gov |

| Precursor Ions | Various metal:citrate stoichiometries | Studied for Mn-citrate, Fe-citrate, Cu-citrate, and Zn-citrate. nih.gov |

| Selectivity | High for Mn(II)-citrate | Achieved even in the presence of isobaric Fe(III)-citrate precursor ions. nih.gov |

| Limit of Detection | ~250 µg L⁻¹ (total Mn content) | Determined using flow injection, with potential for significant improvement. nih.gov |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability of Precursors

Thermogravimetric Analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition pathways of citric acid, manganese sodium salt precursors. mdpi.comnih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com

The thermal decomposition of manganese citrate complexes typically occurs in several stages. ua.es An initial weight loss is often attributed to the removal of water molecules of crystallization. mdpi.comua.es Subsequent decomposition steps at higher temperatures correspond to the breakdown of the citrate ligand and the formation of intermediate species, ultimately leading to the formation of manganese oxides. mdpi.comtandfonline.com The atmosphere (e.g., air or an inert gas like argon) significantly influences the final decomposition products. researchgate.net

For example, the decomposition of certain manganese citrate complexes in air at 500°C has been shown to result in the formation of a pure Mn₃O₄ phase. tandfonline.com TGA studies on related metal-citrate systems have identified distinct transition temperatures for water loss and the transformation of the citrate salt into metal oxides. mdpi.com TGA can also be used to determine the optimal calcination temperature for synthesizing materials with desired morphology and crystallography. chalcogen.ro

Table 2: TGA Findings for Manganese Citrate and Related Precursors

| Precursor | Atmosphere | Temperature Range (°C) | Key Observations | Final Product |

|---|---|---|---|---|

| Manganese Citrate Complex | Air | up to 500 | Stepwise decomposition | Pure Mn₃O₄ phase tandfonline.com |

| Manganese Citrate (MnCit) | Air | 25 - 650 | Retains crystallinity up to 200°C; formation of Mn₂O₃ observed after decomposition. mdpi.comnih.gov | Crystalline Mn₂O₃ mdpi.comnih.gov |

| Mixed Ni, Mn, Co Citrate | Air | 25 - 1000 | Transition at 220-300°C (water loss); second transition at 350-380°C (transformation to oxides). mdpi.com | Metal Oxides (e.g., NiMn₂O₄ or Co₂MnO₄) mdpi.com |

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for analyzing the morphology and nanostructure of materials derived from this compound precursors.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. In the context of precursor-derived materials, SEM reveals information about particle size, shape, and aggregation. mdpi.com For instance, SEM imaging of manganese oxides derived from manganese citrate precursors has shown agglomerated particles. mdpi.com In some cases, specific morphologies like needle-like particles have been observed, corresponding to the presence of multiple phases as determined by other techniques. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. TEM is used to examine the size and morphology of nanoparticles formed from the thermal decomposition of the precursor. researchgate.net

The choice of precursor and synthesis conditions, such as the presence of additives, can significantly influence the morphology of the final manganese oxide product, which can range from spherical agglomerates to nanorod-like structures. researchgate.net

Table 3: Morphological Analysis of Manganese Citrate-Derived Materials via Electron Microscopy

| Material | Microscopy Technique | Observed Morphology |

|---|---|---|

| Oxides from MnCit & MnCit-HF precursors | SEM | Agglomerated particles. mdpi.com |

| Oxides from K-MnCit-NaF precursor | SEM | Distinct needle-like particles. mdpi.com |

| Carbonized C-MnCit-HF & C-MnCit | SEM | No significant morphological differences observed between the two samples. mdpi.com |

Elemental Analysis (C, H, N, Metal Content) for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of the synthesized this compound complex. tandfonline.com This analysis provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be compared to the theoretical values calculated from the proposed chemical formula. This comparison is crucial for confirming the purity and stoichiometry of the precursor compound.

In addition to C, H, and N analysis, determining the metal content (manganese and sodium) is essential. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, can provide qualitative and semi-quantitative information about the elemental composition and distribution within the sample. mdpi.comijnc.ir EDS mapping can confirm the homogeneous dispersion of manganese throughout a sample. mdpi.com

The combination of these analyses ensures that the synthesized precursor has the correct composition before it is used in subsequent applications, such as the preparation of manganese oxides. researchgate.net

Table 4: Representative Elemental Analysis Data for Manganese Citrate Complexes

| Complex | Element | Theoretical % | Experimental % | Reference |

|---|---|---|---|---|

| (C₂₄H₇₀Mn₈O₅₅)n | C | 17.18 | 17.15 | |

| H | 4.20 | 3.97 | ||

| (NH₄)₄[Mn(II)(C₆H₅O₇)₂] | C, H, N | Calculated | Determined | ucy.ac.cyepa.gov |

Surface Area and Porosity Measurements (e.g., BET) for Precursor-Derived Materials

The surface area and porosity of materials derived from this compound precursors are critical properties, especially for applications in catalysis, sorption, and energy storage. mdpi.com The Brunauer-Emmett-Teller (BET) method, which is based on the physical adsorption of a gas (typically nitrogen) on the surface of the material, is the most common technique for determining the specific surface area. nih.gov

The thermal treatment of manganese citrate precursors can lead to the formation of porous manganese oxides and metal oxide-carbon composites. mdpi.com The resulting materials often exhibit mesoporosity, which is the presence of pores with diameters between 2 and 50 nanometers. mdpi.comelsevierpure.com

For example, oxides prepared from manganese citrate precursors have been shown to be mesoporous, with surface areas and pore volumes that can be influenced by the synthesis conditions. mdpi.com The addition of certain agents during the synthesis of the manganese citrate precursor can affect the microporosity and surface area of the final carbonized material. mdpi.com Studies have shown that mesoporous manganese oxide samples demonstrate superior catalytic activities compared to their bulk counterparts, highlighting the importance of these textural properties. nih.gov

Table 5: Surface Area and Porosity Data for Materials Derived from Manganese Citrate Precursors

| Derived Material | SBET (m²/g) | Total Pore Volume (mL/g) | Micropore Volume (mL/g) | Key Finding |

|---|---|---|---|---|

| Oxide from MnCit-HF | 129 | 0.28 | - | Showed highest surface area among tested oxides. mdpi.com |

| Oxide from MnCit | 118 | 0.35 | - | Had the largest pores among tested oxides. mdpi.com |

| Oxide from MnCit-NaF | 104 | 0.25 | - | Comparable total pore volumes to MOF-derived samples. mdpi.com |

| Carbonized C-MnCit | 99 | - | 0.024 | Highest micropore volume among carbonized samples. mdpi.com |

| Carbonized C-MnCit-HF | 83 | - | 0.012 | High microporosity. mdpi.com |

Transformative Applications of Manganese Citrate Complexes As Precursors for Advanced Materials

Synthesis of Manganese-Based Oxide Materials

The use of manganese citrate (B86180) complexes as precursors provides a robust platform for the synthesis of various manganese-based oxide materials with tailored properties. The chelation of manganese ions by citrate ensures a uniform distribution of metal cations, which upon calcination, decomposes to form homogeneous oxide phases.

Production of Various Manganese Oxide Phases (e.g., MnₓOᵧ, Mn₃O₄, Mn₅O₈)

Manganese citrate precursors are instrumental in the controlled synthesis of different manganese oxide phases. The specific phase obtained is highly dependent on the thermal decomposition conditions, such as temperature, atmosphere, and the presence of other organic molecules.

Solution combustion synthesis (SCS) and sol-gel methods are commonly employed techniques. researchgate.netresearchgate.net For instance, the thermal decomposition of an amorphous citrate precursor, derived from manganese nitrate (B79036) and citric acid, in an oxygen atmosphere at 300–400 °C leads to the formation of single-phase Mn₅O₈. oup.com The choice of precursor and calcination conditions allows for the selective formation of other oxides like MnO, Mn₂O₃, and Mn₃O₄. researchgate.netrsc.orgpsu.edu

The synthesis of Mn₃O₄ nanoparticles can be achieved through the sol-gel method using manganese acetate (B1210297) and oxalic acid, where an intermediate manganese oxalate (B1200264) dihydrate is formed and subsequently decomposed at high temperatures. researchgate.net Similarly, pure Mn₂O₃ can be obtained from nitrate-citrate synthesis, while the addition of glycine (B1666218) or urea (B33335) as fuel in the SCS process promotes the formation of the pure Mn₃O₄ phase due to the higher reaction temperatures generated. researchgate.net The presence of citrate in the initial mixture can suppress the formation of unwanted phases like MnO. researchgate.net

The table below summarizes the synthesis of various manganese oxide phases from citrate-based precursors.

| Target Oxide | Precursor System | Synthesis Method | Calcination Conditions | Key Findings |

| Mn₅O₈ | Manganese nitrate, Citric acid | Thermal Decomposition | 300–400 °C in Oxygen | Formation of single-phase Mn₅O₈. oup.com |

| Mn₃O₄ | Manganese nitrate, Citric acid, Urea | Solution Combustion Synthesis | Higher temperature due to fuel | Pure Mn₃O₄ phase is obtained. researchgate.net |

| Mn₂O₃ | Manganese nitrate, Citric acid | Nitrate-Citrate Synthesis | - | Yields pure Mn₂O₃ oxide. researchgate.net |

| MnO/Mn₃O₄ | Manganese precursor, slow solvent evaporation | Nitrate-Glycine Synthesis | Slow evaporation | Results in a mixture of MnO and Mn₃O₄. researchgate.net |

Fabrication of Sodium Manganese Oxide (Na-MnO₂) for Energy Storage Applications

Sodium manganese oxide (Na-MnO₂) is a promising cathode material for sodium-ion batteries, a potential alternative to lithium-ion technology. While direct synthesis from a "citric acid, manganese sodium salt" is a specific pathway, the use of manganese citrate precursors is a key strategy in creating advanced manganese oxides for energy storage. The citrate method facilitates the formation of nanostructured materials with high surface area and controlled morphology, which are crucial for enhancing electrochemical performance.

The synthesis of nanostructured MnO₂ via a gel formation process, a method closely related to the citrate-gel technique, followed by calcination, has been shown to produce materials with excellent capacitive properties. nih.govresearchgate.net For instance, MnO₂ fabricated through a gel formation process and calcined at 700 °C exhibited a high specific capacitance of 627.9 F g⁻¹. nih.gov These synthesis approaches, which ensure a homogeneous distribution of constituent ions, are critical for developing high-performance Na-MnO₂ cathodes. The resulting materials often feature porous architectures that facilitate ion diffusion and improve cycling stability in battery applications. cnr.it

Preparation of Doped Perovskite Structures (e.g., LaMnO₃)

Manganese citrate precursors are extensively used in the synthesis of perovskite-type oxides, such as lanthanum manganite (LaMnO₃), which are known for their catalytic and electronic properties. The citrate sol-gel method, a variation of the Pechini method, is particularly effective for producing pure and doped LaMnO₃ powders. scientific.netnih.gov

In this method, lanthanum and manganese citrates are prepared from their respective nitrate or oxide precursors. scientific.netdoi.org The pH of the solution is a critical parameter that influences the valence state of manganese. scientific.net The resulting gel is then dried and calcined to form the perovskite phase. The use of citric acid helps in achieving a good control over the stoichiometry and leads to the formation of materials with high specific surface areas. nih.govdoi.org For example, LaMnO₃ prepared by the citrate method can achieve a specific surface area of up to 68 m²/g. nih.gov

Doping the perovskite structure, for instance with calcium, can be readily achieved by adding the dopant's precursor (e.g., calcium nitrate) to the initial solution. scielo.br This allows for the synthesis of complex oxides like La₀.₅Ca₀.₅MnO₃. The thermal treatment conditions for obtaining the pure perovskite phase are determined from the thermal analysis of the dried citrate precursors. scientific.net

The table below details the synthesis of LaMnO₃-based perovskites using citrate precursors.

| Material | Precursors | Synthesis Method | Key Parameters | Resulting Properties |

| LaMnO₃ | Lanthanum citrate, Manganese citrate | Modified Pechini method | pH adjustment, Calcination | Pure perovskite phase. scientific.net |

| Doped LaMnO₃ | Lanthanum citrate, Manganese citrate, Dopant precursor | Modified Pechini method | pH adjustment, Calcination | Doped perovskite structure. scientific.net |

| LaMnO₃₊δ | Lanthanum nitrate, Manganese nitrate, Citric acid | Gel Firing | Molar ratio of citric acid | Improved crystallinity and catalytic activity. doi.org |

| La₀.₅Ca₀.₅MnO₃ | Lanthanum nitrate, Manganese nitrate, Calcium nitrate, Collagen | Modified Proteic Method | Pre-calcination at 350°C, Calcination at 900°C | Efficient for dye removal. scielo.br |

Controllable Synthesis of Spinel Nanoparticles (e.g., ZnMn₂O₄)

Spinel nanoparticles, such as zinc manganese oxide (ZnMn₂O₄), are significant materials for applications in batteries and catalysis. rsc.orgias.ac.in The use of a Zn-Mn citrate complex precursor offers a convenient, environmentally friendly, and low-temperature route for the synthesis of pure spinel ZnMn₂O₄ nanoparticles. rsc.org

The synthesis involves the preparation of a Zn-Mn citrate complex, which is then calcined to yield the spinel nanoparticles. rsc.org The morphology and properties of the final material can be controlled by adjusting the synthesis parameters. For instance, a flake-shaped structure of agglomerated pure spinel ZnMn₂O₄ nanoparticles can be obtained by calcining an agglomerated Zn-Mn citrate complex precursor. rsc.org The sol-gel combustion method using citric acid as a complexing agent is another effective technique for preparing block-structured ZnMn₂O₄. researchgate.net The ratio of citric acid to metal cations is a crucial factor influencing the structure and electrochemical performance of the resulting material. researchgate.net

These synthesis methods often result in materials with high crystallinity and porous textures, which are beneficial for applications like lithium-ion battery anodes, providing short diffusion paths for lithium ions. researchgate.net

Development of Porous Manganese Oxide-Carbon Composites

The integration of manganese oxides with porous carbon materials creates composites with synergistic properties, making them highly attractive for applications such as supercapacitors and catalysts. cnr.itresearchgate.netrsc.org Manganese citrate complexes serve as excellent precursors for generating the manganese oxide component within a carbon matrix. researchgate.net

One approach involves the preparation of single-phase manganese citrates which are then used as precursors for mesoporous MnₓOᵧ and hierarchically porous MnₓOᵧ@C phases. researchgate.net The citrate precursor, upon thermal treatment, decomposes to form manganese oxide nanoparticles that can be embedded within a porous carbon framework derived from the organic citrate ligand or another carbon source.

For example, poly(acrylic acid) stabilized ultra-small MnO₂ nanoparticles can be incorporated into a resin matrix and then carbonized to produce a composite where MnO₂ is reduced to MnOₓ particles homogeneously dispersed in the carbon matrix. researchgate.net This method results in composites with a high specific surface area, which is advantageous for applications like the degradation of organic pollutants. researchgate.net The use of biomass-derived carbon in combination with manganese oxides is another promising route for creating sustainable and high-performance composite materials for supercapacitors. researchgate.netrsc.org

Precursors for Catalytic Materials in Environmental and Industrial Processes

Manganese citrate complexes are valuable precursors for the synthesis of a variety of catalytic materials used in environmental remediation and industrial processes. oup.comresearchgate.netnih.gov The ability to form homogeneous and high-surface-area oxides upon decomposition is a key advantage.

Manganese oxides derived from citrate precursors have shown high catalytic activity in various oxidation reactions. For instance, LaMnO₃₊δ synthesized from a citrate gel exhibits better catalytic activity for CO oxidation compared to materials prepared by other methods, which is attributed to the improved crystallinity of the catalyst surface. doi.org

Furthermore, manganese-based bimetallic materials, which can be synthesized using methods like co-precipitation and sol-gel with citrate involvement, have applications as catalysts for the degradation of dyes in aqueous solutions. researchgate.net The catalytic efficiency is often linked to the structural and morphological properties of the material, which are influenced by the synthesis route. researchgate.net The use of citric acid in the synthesis of Mn-Co bimetallic oxide catalysts via a redox method has been shown to produce materials with large specific surface areas and abundant oxygen vacancies, enhancing their catalytic activity for the oxidation of volatile organic compounds like toluene. nih.gov

Utilization in Sorption Technologies

Manganese citrate complexes are pivotal in the advancement of sorption technologies, primarily through two distinct mechanisms: as chelating agents for direct metal removal and as precursors for synthesizing high-performance solid-phase adsorbents.

As a chelating agent, the citrate component forms stable, water-soluble complexes with various heavy metal ions. This property is exploited for extracting metals from contaminated sources. Research on municipal solid waste incinerator fly ash demonstrated that ammonium (B1175870) citrate was effective in solubilizing and extracting manganese, achieving a removal of 7% of the total manganese present. witpress.com In these applications, the citrate anion sequesters the metal ions, facilitating their removal from a solid matrix into a liquid phase.

More significantly, manganese citrate complexes are used to create sophisticated adsorbent materials. The thermal decomposition of these complexes provides a reliable route to produce various manganese oxides (MnₓOᵧ), such as MnO₂, Mn₂O₃, and Mn₃O₄, with high surface areas and controlled porosities. researchgate.netresearchgate.net These manganese oxides are known to be excellent sorbents for a wide range of pollutants, including heavy metals and organic dyes. researchgate.netnih.gov

A notable application is the synthesis of functionalized composites. For instance, graphene oxide functionalized with sodium citrate has been developed as a superior adsorbent for heavy metal removal. nih.govresearchgate.net This composite material exhibits a remarkable adsorption capacity for divalent manganese ions (Mn²⁺), reaching up to 223.22 mg/g. nih.govresearchgate.net The citrate functional groups on the graphene oxide surface play a crucial role in binding metal ions, demonstrating a high affinity and rapid adsorption equilibrium. nih.govresearchgate.net Similarly, sodium citrate has been used as an assisting agent in the synthesis of nano-manganese oxide on carbon fibers, enhancing the material's structural and functional properties for composite applications. researchgate.net

The versatility of citrate as a precursor is further highlighted in the synthesis of manganese oxide-loaded biochar (BC@MnO₂). This material has proven effective for the adsorptive removal of multiple heavy metal ions, including Cd(II), Cu(II), Zn(II), and Pb(II), from industrial wastewater. researchgate.net

Table 1: Adsorption Capacities of Sorbents Derived from or Utilizing Citrate Complexes

| Adsorbent Material | Target Pollutant | Adsorption Capacity (mg/g) | Reference |

| Graphene Oxide-Citrate (GO-C) | Mn²⁺ | 223.22 | nih.govresearchgate.net |

| Graphene Oxide-Citrate (GO-C) | Fe³⁺ | 535.0 | nih.gov |

| Graphene Oxide-Citrate (GO-C) | Ni²⁺ | 174.65 | nih.gov |

| Manganese Oxide Nanoparticles | Malachite Green | 29.4 | nih.gov |

| MnO₂-loaded Biochar | Pb(II) | 129.2 | researchgate.net |

Development of Electrochemical Materials (e.g., Battery Electrodes, Supercapacitors)

In the field of electrochemical energy storage, manganese citrate complexes are indispensable precursors for creating high-performance electrode materials for lithium-ion batteries and supercapacitors. The sol-gel method, frequently employing citric acid as a chelating agent, is a prominent synthesis route. mdpi.comelectrochemsci.orgresearchgate.net

In this process, citric acid complexes with manganese and other metal cations (such as lithium, nickel, and cobalt) in a solution, forming a viscous gel. mdpi.com This ensures a homogenous distribution of the metal ions at a molecular level, preventing their separation during synthesis. electrochemsci.org Subsequent dehydration and calcination of this gel precursor at controlled temperatures yield highly pure, crystalline oxide materials with desirable nanostructures, small particle sizes, and large surface areas. mdpi.comresearchgate.net

Battery Electrodes:

Manganese citrate precursors are instrumental in synthesizing a variety of cathode materials for lithium-ion batteries. One of the most studied materials is the spinel LiMn₂O₄. nih.govgoogle.com A green process utilizing citric acid to leach metals from spent Li-ion batteries and subsequently resynthesize LiMn₂O₄ via a sol-gel process has been demonstrated. The resulting material, when calcined at 700 °C, delivered an initial discharge capacity of 87.85 mAh g⁻¹ at a 2C rate and maintained 93.63% of its capacity after 100 cycles. nih.gov

The citrate-assisted sol-gel method is also heavily employed for producing advanced, multi-metal cathode materials like LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM). mdpi.comelectrochemsci.org Research shows that NCM materials synthesized using a citrate precursor exhibit lower cation mixing and a more porous structure compared to those made by other methods like co-precipitation. mdpi.com For example, LiNi₀.₉Co₀.₀₅Mn₀.₀₅Mg₀.₀₂₅O₂ prepared via a sol-gel route with citric acid showed an initial discharge capacity of 201.0 mAh g⁻¹ at a 0.1C rate. rsc.org Citric acid is also used as a surfactant and structure-directing agent in the synthesis of anode materials, such as mesoporous manganese oxalate (MnC₂O₄) bundles, which show enhanced lithium storage properties. researchgate.netresearchgate.net

Supercapacitors:

Table 2: Electrochemical Performance of Materials Synthesized Using Manganese Citrate Precursors

| Electrode Material | Application | Synthesis Method | Key Performance Metric | Reference |

| LiMn₂O₄ | Li-ion Battery Cathode | Sol-Gel (from leachate) | 87.85 mAh g⁻¹ (initial capacity at 2C) | nih.gov |

| LiNi₀.₉Co₀.₀₅Mn₀.₀₂₅Mg₀.₀₂₅O₂ | Li-ion Battery Cathode | Sol-Gel | 201.0 mAh g⁻¹ (initial capacity at 0.1C) | rsc.org |

| LiNi₁/₃Co₁/₃Mn₁/₃O₂ | Li-ion Battery Cathode | Sol-Gel | ~160 mAh g⁻¹ (initial capacity at 0.1C) | electrochemsci.org |

| MnC₂O₄/MWCNT | Li-ion Battery Anode | Hydrothermal | 1004 mAh g⁻¹ (after 600 cycles at 2 A/g) | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing citric acid, manganese sodium salt with high purity for laboratory use?

- Methodological Answer : Citric acid salts are typically synthesized via neutralization reactions. For manganese sodium salts, adjust the pH of citric acid using a combination of sodium hydroxide (NaOH) and manganese hydroxide (Mn(OH)₂) under controlled conditions. Crystallization is then performed at specific temperatures and agitation rates to isolate the product. Purity can be verified via titration or HPLC .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use X-ray diffraction (XRD) for crystallographic analysis, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify manganese and sodium content. Thermogravimetric analysis (TGA) can assess thermal stability .

Q. What role does this compound play in microbial or enzymatic systems?

- Methodological Answer : In microbial media, manganese acts as a cofactor for enzymes like superoxide dismutase. Sodium citrate salts buffer pH and chelate metal ions, enhancing nutrient bioavailability. Test its impact by varying concentrations in growth media (e.g., D-Walnes medium) and measuring biomass yield or enzymatic activity via spectrophotometry .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis parameters for this compound?

- Methodological Answer : Employ a Plackett-Burman design to screen critical variables (e.g., pH, temperature, reactant molar ratios). Use response surface methodology (RSM) with a Central Composite Design (CCD) to model interactions and identify optimal conditions. Validate predictions through ANOVA and confirmation experiments .

Q. What mechanisms underlie the interaction between this compound and other ions in complex biological matrices?

- Methodological Answer : Investigate redox behavior using cyclic voltammetry, focusing on manganese’s oxidation states (e.g., Mn²⁺/Mn³⁺). Pair with UV-Vis spectroscopy to track ligand-to-metal charge transfer. For soil or nutrient studies, simulate ion competition by adding Fe³⁺ or Ca²⁺ and monitor solubility via ICP-OES .

Q. How does varying pH during synthesis affect the stability and functionality of this compound?

- Methodological Answer : Synthesize the salt at pH 4–8 (adjusted with NaOH/Mn(OH)₂) and analyze stability via accelerated aging tests (e.g., 40°C/75% RH for 30 days). Functionality in catalytic or chelation applications can be tested using model reactions (e.g., Fenton-like degradation of pollutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.